![molecular formula C9H7BrCl2O2 B3158595 Methyl 4-(bromomethyl)-3,5-dichlorobenzoate CAS No. 859212-75-2](/img/structure/B3158595.png)
Methyl 4-(bromomethyl)-3,5-dichlorobenzoate
Overview
Description
Methyl 4-(bromomethyl)benzoate is an ester. It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .
Molecular Structure Analysis
The molecular formula of Methyl 4-(bromomethyl)benzoate is C9H9BrO2 . The average mass is 229.071 Da and the monoisotopic mass is 227.978592 Da .Physical And Chemical Properties Analysis
Methyl 4-(bromomethyl)benzoate has a melting point of 53.0°C to 58.0°C and a boiling point of 130.0°C to 135.0°C . It is a white to yellow crystalline powder .Scientific Research Applications
- Methyl 4-(bromomethyl)benzoate is employed in the preparation of potential anti-HIV agents. Researchers explore its antiviral properties and mechanisms of action to develop novel therapeutic strategies against HIV infections .
- This compound serves as a catalyst for the rearrangement of benzylthiothiazoline derivatives. The rearrangement reactions are essential in organic synthesis, allowing the formation of new chemical bonds and the creation of diverse molecular structures .
- Scientists investigate Methyl 4-(bromomethyl)benzoate as a potential aldose reductase inhibitor. Aldose reductase is an enzyme involved in sugar metabolism, and inhibiting it may have therapeutic implications for conditions such as diabetic complications .
- Medicinal chemists explore modifications of Methyl 4-(bromomethyl)benzoate to enhance drug properties, such as bioavailability, selectivity, and efficacy .
- Methyl 4-(bromomethyl)benzoate acts as an intermediate in various organic reactions. Its reactivity allows for the formation of diverse products, making it valuable in synthetic pathways .
Anti-HIV Agents
Catalyst for Rearrangement Reactions
Aldose Reductase Inhibitors
Chemical Synthesis and Medicinal Chemistry
Organic Reaction Intermediates
Pharmaceutical Research and Drug Discovery
Mechanism of Action
Mode of Action
It’s known that bromomethyl groups often participate in nucleophilic substitution reactions . In such reactions, the bromomethyl group can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its potential to undergo reactions like the Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Safety and Hazards
properties
IUPAC Name |
methyl 4-(bromomethyl)-3,5-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHHSNCXMBIUQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)CBr)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-3,5-dichlorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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